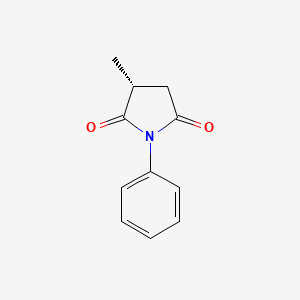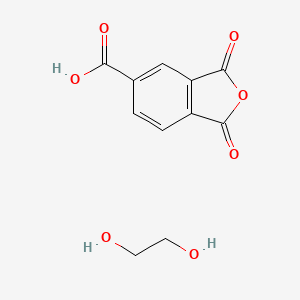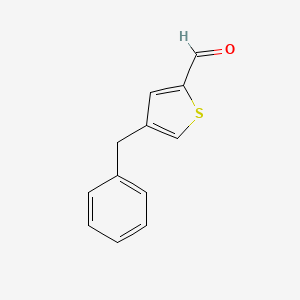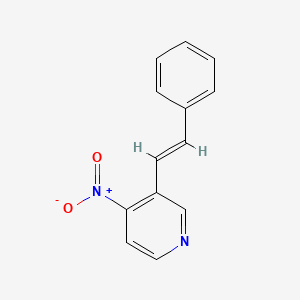
4-Nitro-3-styrylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-styrylpyridine is an organic compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group (-NO2) at the fourth position and a styryl group (-CH=CH-Ph) at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-styrylpyridine typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield 4-nitropyridine . The final step involves the condensation of 4-nitropyridine with styrene under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance the efficiency and safety of the process. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions, resulting in higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-3-styrylpyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 4-Amino-3-styrylpyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Nitro-3-styrylbenzaldehyde or 4-Nitro-3-styrylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-styrylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitro-3-styrylpyridine largely depends on its chemical structure. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The styryl group, with its conjugated double bond system, can engage in π-π interactions and other non-covalent interactions with molecular targets. These properties make this compound a versatile compound in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Styrylpyridine
- Trans-2-(m-cyanostyryl)pyridine
- Trans-2-[3-methyl-(m-cyanostyryl)]pyridine
- Trans-4-(m-cyanostyryl)pyridine
Comparison: 4-Nitro-3-styrylpyridine is unique due to the presence of both a nitro group and a styryl group, which impart distinct chemical and physical properties. . The nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Eigenschaften
CAS-Nummer |
627511-07-3 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-nitro-3-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-9-14-10-12(13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ |
InChI-Schlüssel |
CVAXBNLWHFXUNS-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=CN=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(C=CN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


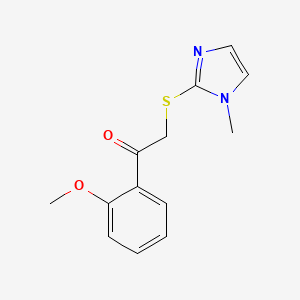
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
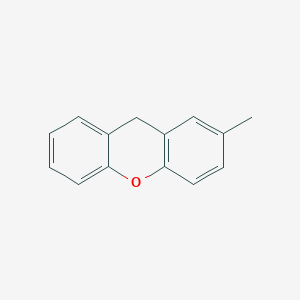

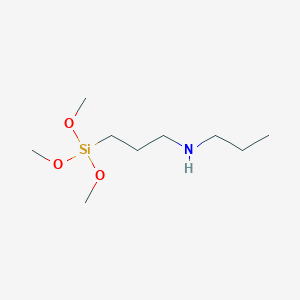
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
